molecular formula C22H24N2O B2455216 5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 338748-15-5

5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2455216
CAS No.: 338748-15-5
M. Wt: 332.447
InChI Key: IISDMQLHKDPTKA-UHFFFAOYSA-N
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Description

5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes multiple fused rings and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-methylphenyl)-3-cyano-4-hydroxy-1,4-benzodiazepine-5-one with specific reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar therapeutic uses.

    Clonazepam: Used for its anticonvulsant and anxiolytic properties.

Uniqueness

5,6-dimethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its multiple fused rings and specific functional groups can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

2,3-dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-13-7-9-16(10-8-13)22-21-17(5-4-6-20(21)25)23-18-11-14(2)15(3)12-19(18)24-22/h7-12,22-24H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISDMQLHKDPTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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